molecular formula C7H9N3O4 B182848 ethyl (4-nitro-1H-pyrazol-1-yl)acetate CAS No. 39753-81-6

ethyl (4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B182848
CAS No.: 39753-81-6
M. Wt: 199.16 g/mol
InChI Key: XDEFHGLUBFLYGV-UHFFFAOYSA-N
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Description

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then nitrated to introduce the nitro group at the 4-position . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (4-nitro-1H-pyrazol-1-yl)acetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrazole derivatives in scientific research and industry.

Properties

IUPAC Name

ethyl 2-(4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEFHGLUBFLYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349911
Record name ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39753-81-6
Record name ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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